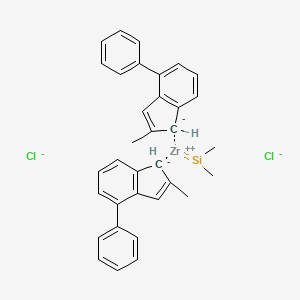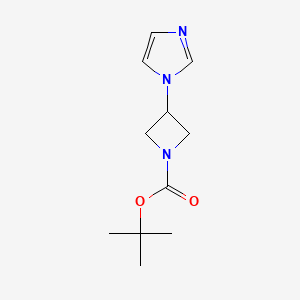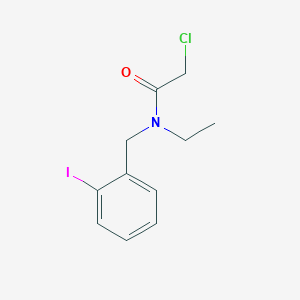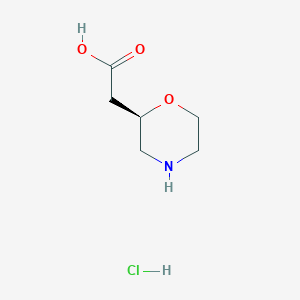
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound. It is related to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a dopaminergic neurotoxin . MPTP reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride include a molecular weight of 195.69 and a melting point of 210-214°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:
Parkinson’s Disease Research
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride (often referred to as MPTP) is widely used to induce Parkinson’s disease (PD) in animal models. This compound selectively targets dopaminergic neurons, leading to symptoms that closely mimic those of Parkinson’s disease in humans. Researchers use this model to study the pathophysiology of PD and to test potential neuroprotective treatments .
Neuroinflammation Studies
MPTP is utilized to investigate the role of neuroinflammation in neurodegenerative diseases. By inducing inflammation in the brain, researchers can study the mechanisms of microglial activation and the subsequent inflammatory responses. This helps in understanding how chronic inflammation contributes to neuronal damage and disease progression .
Oxidative Stress Research
The compound is also used to study oxidative stress in neurons. MPTP is metabolized to MPP+, which generates free radicals and induces oxidative stress. This model helps researchers explore the cellular and molecular mechanisms of oxidative damage and its role in neurodegenerative diseases .
Mitochondrial Dysfunction Analysis
MPTP is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction. This property makes it a valuable tool for studying the impact of mitochondrial impairment on neuronal health and its contribution to diseases like Parkinson’s. Researchers use this model to investigate potential therapeutic strategies aimed at protecting mitochondrial function .
Behavioral Neuroscience
In behavioral neuroscience, MPTP is used to induce motor deficits in animal models, which are then used to study the behavioral aspects of Parkinson’s disease. This includes assessing the efficacy of various treatments in improving motor function and understanding the behavioral changes associated with dopaminergic neuron loss .
Neuroprotective Agent Testing
Researchers use MPTP-induced models to test the efficacy of neuroprotective agents. By administering potential therapeutic compounds to these models, scientists can evaluate their ability to prevent or mitigate neuronal damage caused by MPTP. This is crucial for developing new treatments for neurodegenerative diseases .
Innate Immune Memory Studies
MPTP has been used to study the effects on microglial innate immune memory. This involves understanding how previous exposure to inflammatory stimuli can alter the response of microglia to subsequent challenges. Such studies are important for comprehending the long-term impacts of neuroinflammation on brain health .
Neurochemical Deficit Research
The compound is employed to study neurochemical deficits associated with Parkinson’s disease. By analyzing the changes in neurotransmitter levels and other neurochemical markers in MPTP-treated models, researchers can gain insights into the biochemical alterations that occur in neurodegenerative conditions .
These applications highlight the versatility of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride in scientific research, particularly in the field of neurodegenerative diseases. If you have any specific questions or need further details on any of these applications, feel free to ask!
Mécanisme D'action
Target of Action
The primary target of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .
Mode of Action
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is converted into 1-methyl-4-phenylpyridinium (MPP+) within the mitochondria of neurons . MPP+ is the active neurotoxin that inhibits mitochondrial complex I , leading to oxidative stress .
Pharmacokinetics
It is known that the compound is lipophilic, allowing it to cross theblood-brain barrier .
Result of Action
The result of the action of 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .
Action Environment
It is known that the compound can cross the blood-brain barrier due to its lipophilic nature , suggesting that factors affecting the blood-brain barrier could potentially influence the compound’s action.
Propriétés
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-7,12H,4,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERNNJNTNZDJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
158878-54-7 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-5-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158878-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)




![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![8-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B3243695.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)